
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl ester group at the 3rd position of the chromene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluorosalicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromene core.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Comparación Con Compuestos Similares
Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate: This compound has a chlorine atom instead of fluorine and exhibits different reactivity and biological activity.
6-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile: This derivative has a nitrile group at the 3rd position and a methyl group at the 4th position, offering distinct properties and applications.
Uniqueness: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H7FO4 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
methyl 6-fluoro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |
Clave InChI |
NLDHGYKNWJFMJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
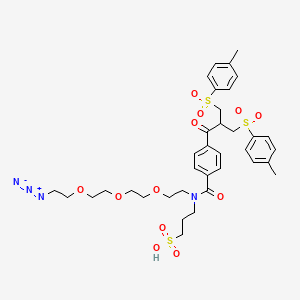


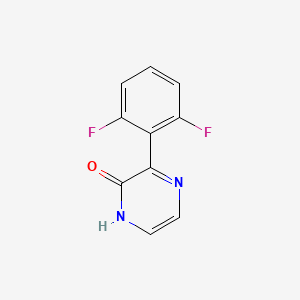
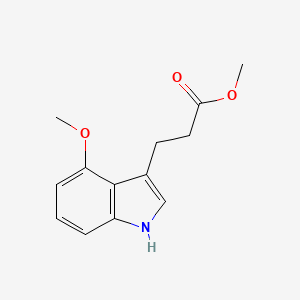
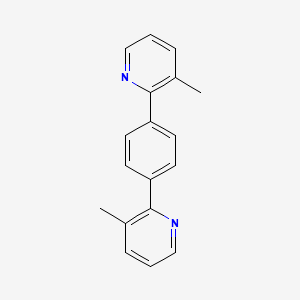
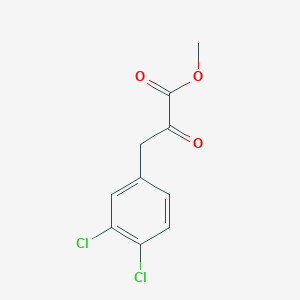
![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)

